

# A Comparative Guide to the Kinase Selectivity of AZD1080 and SB216763

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AZD1080**

Cat. No.: **B1665930**

[Get Quote](#)

This guide provides a detailed comparison of the kinase selectivity profiles of two prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors: **AZD1080** and SB216763. The information is intended for researchers, scientists, and drug development professionals investigating GSK-3 inhibition and its therapeutic potential.

## Introduction

**AZD1080** and SB216763 are both ATP-competitive inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase implicated in numerous cellular processes, including glycogen metabolism, cell signaling, and neuronal function.<sup>[1]</sup> Dysregulation of GSK-3 activity is associated with various pathologies, including Alzheimer's disease, bipolar disorder, and cancer, making it a significant target for drug discovery.<sup>[2][3]</sup> While both **AZD1080** and SB216763 target GSK-3, their selectivity profiles across the broader human kinome exhibit key differences.

## Quantitative Kinase Selectivity Profile

The following table summarizes the inhibitory activities of **AZD1080** and SB216763 against their primary targets, GSK-3 $\alpha$  and GSK-3 $\beta$ , as well as a selection of off-target kinases. This data is crucial for understanding the specificity of each compound and predicting potential off-target effects.

| Target Kinase  | AZD1080                                                             | SB216763                                                     |
|----------------|---------------------------------------------------------------------|--------------------------------------------------------------|
| GSK-3 $\alpha$ | $K_i$ : 6.9 nM<br>$IC_{50}$ : 3.18 $\mu$ M                          | $IC_{50}$ : 34.3 nM<br>$K_i$ : 9 nM                          |
| GSK-3 $\beta$  | $K_i$ : 31 nM<br>$IC_{50}$ : 2.03 $\mu$ M                           | $IC_{50}$ : ~34 nM (equally effective as on GSK-3 $\alpha$ ) |
| CDK1           | $pK_i$ : 5.7 (1980 nM)                                              | $IC_{50}$ : >10 $\mu$ M                                      |
| CDK2           | $pK_i$ : 5.9 (1150 nM)                                              | $IC_{50}$ : >10 $\mu$ M                                      |
| CDK5           | $pK_i$ : 6.4 (429 nM)                                               | $IC_{50}$ : >10 $\mu$ M                                      |
| Erk2           | $pK_i$ : <5 (>10,000 nM)                                            | $IC_{50}$ : >10 $\mu$ M                                      |
| Panel Screen   | Good overall selectivity vs. 23 kinases (<50% effect at 10 $\mu$ M) | Minimal activity against a panel of 24 other protein kinases |

Note: Discrepancies in reported  $IC_{50}$  and  $K_i$  values for **AZD1080** may reflect different experimental conditions or assay formats used in various studies.

## Experimental Protocols

The determination of kinase selectivity is a critical step in inhibitor characterization. While specific assay conditions can vary, the general workflow involves measuring the enzymatic activity of a panel of kinases in the presence of the inhibitor.

### General Protocol for Kinase Selectivity Profiling (Luminescent Kinase Assay)

A common method for assessing kinase activity and inhibition is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

- Compound Preparation: The inhibitor (e.g., **AZD1080** or SB216763) is serially diluted in DMSO to create a range of concentrations for  $IC_{50}$  determination.
- Kinase Reaction Setup:
  - In a 384-well plate, 1  $\mu$ L of the diluted compound is dispensed into the appropriate wells.

- 2 µL of Kinase Working Stock (containing one of the kinases from the screening panel in reaction buffer) is added to each well.
- The reaction is initiated by adding 2 µL of the corresponding ATP/Substrate Working Stock.
- Incubation: The plate is incubated for 1 hour at room temperature to allow the kinase reaction to proceed.
- ADP Detection:
  - 5 µL of ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is followed by a 40-minute incubation.
  - 10 µL of Kinase Detection Reagent is then added to convert the generated ADP back into ATP. This ATP is used in a coupled luciferase/luciferin reaction to produce light. This step is followed by a 30-60 minute incubation.
- Data Acquisition: The luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity, is measured using a plate-reading luminometer.
- Data Analysis: The kinase activity at each inhibitor concentration is calculated relative to a vehicle (DMSO) control. The resulting data is plotted as a dose-response curve to determine the IC<sub>50</sub> value for each kinase.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [researchgate.net](#) [researchgate.net]

- 2. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD1080, a novel GSK3 inhibitor, rescues synaptic plasticity deficits in rodent brain and exhibits peripheral target engagement in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Kinase Selectivity of AZD1080 and SB216763]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665930#azd1080-s-kinase-selectivity-profile-compared-to-sb216763]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)